Raffinose

Descripción general

Descripción

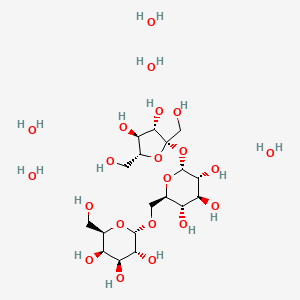

Raffinose is a trisaccharide composed of galactose, glucose, and fructose. It is naturally found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains . This compound plays a significant role in plant stress responses, particularly in temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Aplicaciones Científicas De Investigación

Raffinose has a wide range of scientific research applications in various fields:

Chemistry: This compound is used as a model compound to study carbohydrate chemistry and enzymatic hydrolysis processes.

Biology: In plants, this compound plays a crucial role in stress responses, including tolerance to heat, drought, cold, salinity, and disease resistance.

Medicine: This compound has prebiotic potential, promoting the growth of beneficial gut bacteria and reducing pathogens in the colon.

Mecanismo De Acción

Target of Action

Raffinose, a trisaccharide composed of galactose, glucose, and fructose , primarily targets the gut microbiota, specifically bifidobacteria and lactobacilli . These bacteria are capable of metabolizing this compound, which cannot be digested in the upper gastrointestinal tract due to the absence of the enzyme α-galactosidase . In plants, this compound plays a significant role in stress responses, particularly temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Mode of Action

This compound is hydrolyzed to D-galactose and sucrose by the enzyme α-galactosidase (α-GAL), an enzyme synthesized by bacteria found in the large intestine . This enzyme also hydrolyzes other α-galactosides such as stachyose, verbascose, and galactinol, if present . In plants, this compound acts as a signaling molecule following pathogen attack and wounding, and accumulates in vegetative tissues in response to a range of abiotic stresses .

Biochemical Pathways

The synthesis of this compound begins with the activity of galactinol synthase (GolS; EC 2.4.1.123) to convert myo-inositol into galactinol . The subsequent formation of this compound and stachyose are catalyzed by this compound synthase (RS; EC 2.4.1.82) and stachyose synthase (STS; EC 2.4.1.67) using sucrose and galactinol as substrates, respectively . The hydrolysis of this compound is completed by α-galactosidase (α-Gal; EC 3.2.1.22) to produce sucrose and galactose .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its interaction with the gut microbiota. The metabolism of this compound by these bacteria results in the production of short-chain fatty acids .

Result of Action

The metabolism of this compound by gut bacteria has several health benefits, such as antioxidative activity, intestinal homeostasis, healing property, enhanced immunity, and anticancer activity . In plants, this compound plays a significant role in stress responses, particularly temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Action Environment

The action of this compound is influenced by environmental factors. In plants, the concentration of this compound is related to the environment, genotype, and harvest time . In the human gut, the action of this compound is influenced by the composition of the gut microbiota, which can vary based on diet and other environmental factors .

Análisis Bioquímico

Biochemical Properties

Raffinose plays a significant role in various biochemical reactions. It is synthesized by the enzyme this compound synthase, which catalyzes the transfer of a galactosyl moiety from galactinol to sucrose. This reaction results in the formation of this compound. This compound interacts with several enzymes and proteins, including galactinol synthase and stachyose synthase, which are involved in its biosynthesis. Additionally, α-galactosidase hydrolyzes this compound into sucrose and galactose, highlighting its role in carbohydrate metabolism .

Cellular Effects

This compound influences various cellular processes and functions. It acts as a compatible solute, protecting cells from osmotic stress by stabilizing cellular structures and proteins. This compound also affects cell signaling pathways and gene expression, particularly under stress conditions. For example, this compound accumulation is associated with the upregulation of stress-responsive genes, enhancing the plant’s ability to cope with abiotic stresses such as drought and salinity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and stabilizes cellular membranes and proteins, preventing denaturation under stress conditions. This compound also modulates enzyme activity, either by direct binding or by influencing the expression of genes encoding these enzymes. For instance, this compound can inhibit or activate specific enzymes involved in carbohydrate metabolism, thereby regulating metabolic flux and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature. Long-term studies have shown that this compound can have sustained protective effects on cellular function, particularly in maintaining membrane integrity and enzyme activity during prolonged stress exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound is generally well-tolerated and can provide beneficial effects, such as improved stress tolerance and metabolic regulation. At high doses, this compound may cause adverse effects, including gastrointestinal discomfort and potential toxicity. Threshold effects have been observed, where the beneficial effects plateau or diminish at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from sucrose and galactinol by the enzyme this compound synthase. This compound can be further converted into stachyose by stachyose synthase. Additionally, this compound is hydrolyzed by α-galactosidase into sucrose and galactose. These metabolic pathways highlight the central role of this compound in carbohydrate metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is translocated via the phloem to different parts of the plant, where it accumulates in response to stress conditions. This compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells. This distribution is crucial for its protective functions during stress .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, vacuoles, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of this compound in these compartments is essential for its role in stabilizing cellular structures and protecting against stress-induced damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Raffinose can be synthesized through enzymatic hydrolysis. The enzyme α-galactosidase hydrolyzes this compound to produce D-galactose and sucrose . The reaction conditions typically involve a pH of approximately 4.5 and a temperature range of 20-25°C .

Industrial Production Methods

In industrial settings, this compound is often extracted from sugar beets or other plant sources. The extraction process involves enzymatic treatment to break down the plant material and release this compound. The enzyme α-galactosidase is commonly used to catalyze the decomposition of this compound, enhancing the yield of sucrose and improving the overall quality of the extracted sugar .

Análisis De Reacciones Químicas

Types of Reactions

Raffinose undergoes several types of chemical reactions, including hydrolysis, oxidation, and fermentation.

Hydrolysis: This compound can be hydrolyzed by the enzyme α-galactosidase to produce D-galactose and sucrose.

Common Reagents and Conditions

α-Galactosidase: Used for hydrolysis of this compound at pH 4.5 and 20-25°C.

Galactose Dehydrogenase: Used for oxidation of D-galactose to D-galactonic acid.

Major Products

D-Galactose: Produced from the hydrolysis of this compound.

Sucrose: Another product of this compound hydrolysis.

D-Galactonic Acid: Produced from the oxidation of D-galactose.

Comparación Con Compuestos Similares

Raffinose belongs to the this compound family of oligosaccharides (RFOs), which also includes stachyose and verbascose . These compounds share similar structures and functions but differ in the number of galactose units attached to the sucrose moiety .

Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.

This compound is unique in its specific composition and its role in both plant and human health. It is less complex than stachyose and verbascose, making it easier to study and utilize in various applications .

Propiedades

IUPAC Name |

2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPFEKGTMRGPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859429 | |

| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-69-6 | |

| Record name | RAFFINOSE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RAFFINOSE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)

![(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B1225261.png)

![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)

![N-(9-ethyl-3-carbazolyl)-2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225268.png)

![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)

![Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester](/img/structure/B1225270.png)

![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)

![2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)

![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)